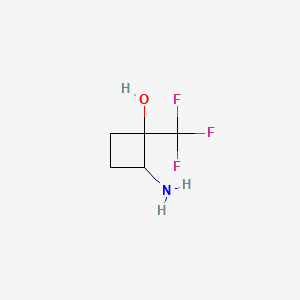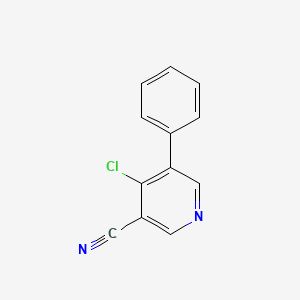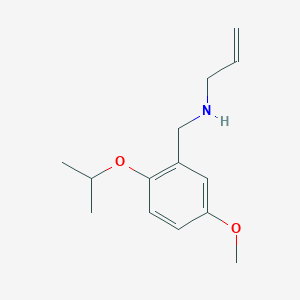
N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of an isopropoxy group and a methoxy group attached to a benzyl ring, along with a prop-2-en-1-amine moiety. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine typically involves the reaction of 2-isopropoxy-5-methoxybenzyl chloride with prop-2-en-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted benzyl derivatives
Aplicaciones Científicas De Investigación
N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Methoxybenzyl)prop-2-en-1-amine
- N-(2,4-Dimethoxybenzyl)prop-2-en-1-amine
- N-(2-Isopropoxybenzyl)prop-2-en-1-amine
Uniqueness
N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine is unique due to the presence of both isopropoxy and methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
N-[(5-methoxy-2-propan-2-yloxyphenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-5-8-15-10-12-9-13(16-4)6-7-14(12)17-11(2)3/h5-7,9,11,15H,1,8,10H2,2-4H3 |
Clave InChI |
MSNIKJAWSGVGSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)OC)CNCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


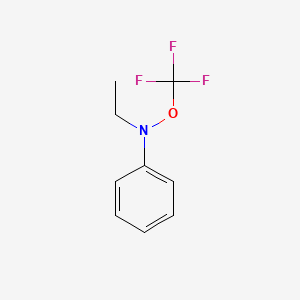
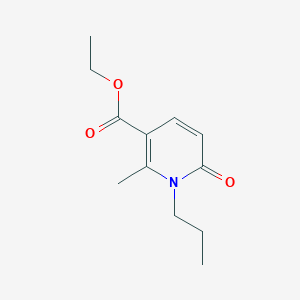
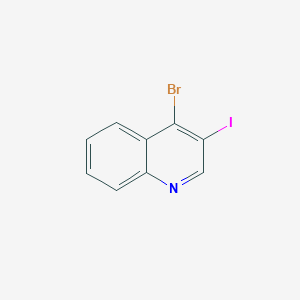
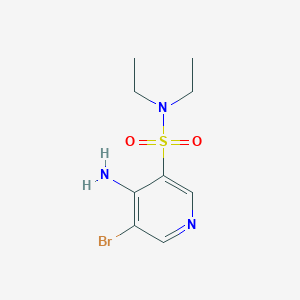
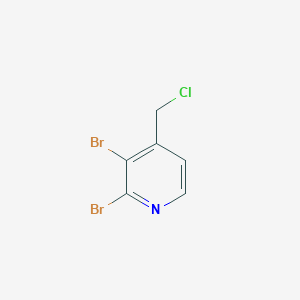
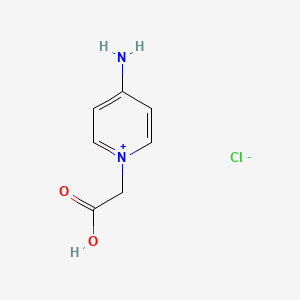
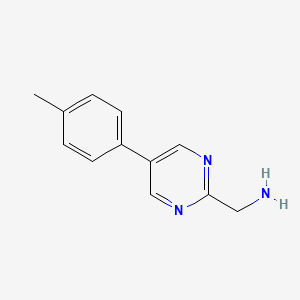
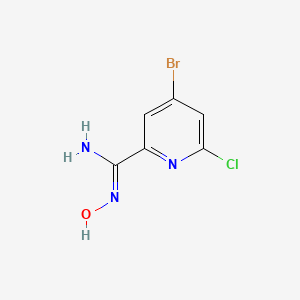
![(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13003510.png)
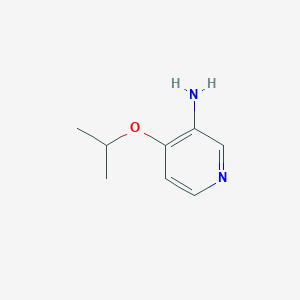
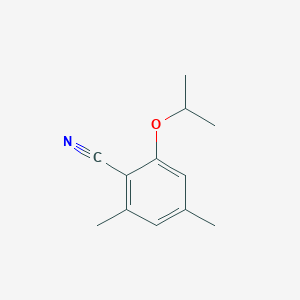
![6-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13003521.png)
